N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-13-9-14(2)20-19(10-13)24-22(28-20)25(12-17-7-5-6-8-23-17)21(26)18-11-15(3)27-16(18)4/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUFOPYOOZDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(OC(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-1 (COX-1) enzyme. COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.
Mode of Action
The compound interacts with its target, COX-1, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has shown weak COX-1 inhibitory activity with IC50 values ranging from 7.41 to 11.34 µM.
Biochemical Pathways
By inhibiting COX-1, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. The downstream effect of this inhibition is a reduction in these responses.
Result of Action
The primary result of the compound’s action is a reduction in inflammation. By inhibiting COX-1, the compound reduces the production of prostaglandins, thereby decreasing the inflammatory response. This can lead to a reduction in symptoms associated with inflammation, such as pain and swelling.
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure
The compound features a complex structure that integrates a benzothiazole moiety with a furan and pyridine component. This structural diversity is believed to contribute to its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Target Enzyme : The compound has been shown to inhibit DprE1, an enzyme crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the arabinan biosynthesis pathway, leading to the growth inhibition of Mycobacterium tuberculosis.
- Cellular Pathways : In cancer models, the compound exhibits effects on key signaling pathways such as AKT and ERK. These pathways are vital for cell survival and proliferation, suggesting that the compound may induce apoptosis and inhibit cancer cell migration .
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial properties. Specifically, the compound has shown promising results against Mycobacterium tuberculosis, with effective concentrations leading to substantial bacterial growth inhibition .
Anticancer Activity
Studies have demonstrated that related benzothiazole derivatives can significantly reduce the proliferation of various cancer cell lines (e.g., A431 and A549). The compound's ability to induce apoptosis and cell cycle arrest has been confirmed through assays such as MTT and flow cytometry .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It effectively reduces levels of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage models, which positions it as a potential therapeutic agent for inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is metabolized in the liver and excreted via the kidneys. The stability and bioavailability can be influenced by environmental factors such as pH levels.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
